TAPOB Precursor: Purity and Yield Advantage
1,3,5-Tris(4-nitrophenoxy)benzene is the direct precursor to 1,3,5-Tris(4-aminophenoxy)benzene (TAPOB). The synthetic route defined in patent CN1405145A utilizes this nitro compound to produce TAPOB, a crucial B₃ monomer for A₂+B₃ hyperbranched polymerizations. While yield data for the nitro compound is not provided, the patent establishes a clear, quantitative synthetic pathway using 5.03 mmol of 1,3,5-Tris(4-nitrophenoxy)benzene with Pd/C to yield the triamine, an essential building block not easily obtained from other commercially available trifunctional cores [1].
| Evidence Dimension | Reduction to Triamine Monomer |
|---|---|
| Target Compound Data | 5.03 mmol used in Pd/C-catalyzed reduction |
| Comparator Or Baseline | 1,3,5-Tris(bromomethyl)benzene (unable to undergo analogous reductive amination) |
| Quantified Difference | Not applicable; different reaction pathway |
| Conditions | Pd/C catalyst, hydrogenation conditions (patent CN1405145A) |
Why This Matters
This establishes 1,3,5-Tris(4-nitrophenoxy)benzene as the definitive synthetic precursor for TAPOB, a critical monomer for hyperbranched polymers, where other trifunctional building blocks would fail in this specific transformation.
- [1] Chen, J. et al. CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof. 2002. View Source
